molecular formula C6H7NO3S B173171 Phenyl sulfamate CAS No. 19792-91-7

Phenyl sulfamate

Cat. No. B173171
Key on ui cas rn: 19792-91-7
M. Wt: 173.19 g/mol
InChI Key: XOIYZMDJFLKIEI-UHFFFAOYSA-N
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Patent
US07205302B2

Procedure details

To a solution of 4.98 g of phenol in 9 ml of toluene, a solution of 7.49 g of chlorosulfonyl isocyanate in 5 ml of toluene was added dropwise at an inner temperature of 45° C. or lower. After the completion of dropwise addition, the mixture was heated in an oil bath at 110° C. and continuously stirred for 12 hours. The reaction solution was ice-cooled and the insoluble matter was removed by filtration, and then the filtrate was heated in an oil bath at 40° C. While stirring vigorously, 1.2 ml of water was slowly added dropwise. The reaction solution was ice-cooled and the deposited crystal was collected by filtration, washed with toluene and then dried under reduced pressure to obtain 6.46 g of the desired compound as a colorless crystal having a melting point of 78 to 80° C.
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
7.49 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[S:9]([N:12]=C=O)(=[O:11])=[O:10]>C1(C)C=CC=CC=1>[C:1]1([O:7][S:9](=[O:11])(=[O:10])[NH2:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
4.98 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
7.49 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
9 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
continuously stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the insoluble matter was removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was heated in an oil bath at 40° C
STIRRING
Type
STIRRING
Details
While stirring vigorously
ADDITION
Type
ADDITION
Details
1.2 ml of water was slowly added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the deposited crystal was collected by filtration
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)OS(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.46 g
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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